1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Methoxyphenyl Intermediate:
Synthesis of the Pyrimidinyl-Substituted Piperidine: This involves the formation of a piperidine ring with a pyrimidinyl substituent, often through cyclization reactions.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the pyrimidinyl-substituted piperidine using urea as a linking agent under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds such as:
1-(2-Hydroxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
1-(2-Methoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: This compound features a pyridinyl group instead of a pyrimidinyl group, which may influence its binding properties and mechanism of action.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-6-3-2-5-15(16)22-18(24)21-13-14-7-11-23(12-8-14)17-19-9-4-10-20-17/h2-6,9-10,14H,7-8,11-13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCOIYOUGSVFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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